

The History and Development of Methfuroxam: A Technical Guide

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Compound of Interest

Compound Name: *Methfuroxam*

Cat. No.: *B1204882*

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Abstract

Methfuroxam (IUPAC name: 2,4,5-trimethyl-N-phenylfuran-3-carboxamide) is a systemic fungicide belonging to the furan-carboxamide chemical class. Developed for the control of fungal pathogens within the Basidiomycetes class, it was primarily utilized as a seed treatment for cereal crops against diseases such as loose smut and those caused by *Rhizoctonia solani*. Although its use in agriculture has largely been discontinued due to the emergence of more effective alternatives, the study of **Methfuroxam** provides valuable insight into the development of an important class of fungicides: the Succinate Dehydrogenase Inhibitors (SDHIs). This guide details the history, chemical properties, putative mechanism of action, synthesis, and standard evaluation protocols for **Methfuroxam**, serving as a comprehensive technical resource.

Introduction and Historical Context

The development of systemic fungicides in the 1960s marked a significant milestone in crop protection. Among these, the carboxamides were prominent, with the discovery of Carboxin in 1966 by Uniroyal Chemical Company. These compounds were particularly effective against Basidiomycete fungi. **Methfuroxam**, also known by synonyms such as Furavax and Trivax, emerged from this era of chemical discovery.[1] It is classified as a furan-carboxamide fungicide.[2] Like its predecessors, it was developed as a systemic fungicide, particularly for seed treatment to combat pathogens like loose smut and *Rhizo.[1]

Over time, the agricultural industry has seen the introduction of newer generations of fungicides with broader spectrums of activity and improved efficacy, leading to the discontinuation of **Methfuroxam**'s use in many regions.[3] However, its history is integral to understanding the evolution of SDHI fungicides, a class that remains critically important in global agriculture today.

Chemical and Physical Properties

Methfuroxam is an organic compound characterized by a substituted furan ring linked to a phenyl group via an amide bond. Its chemical and physical properties are summarized in the table below.

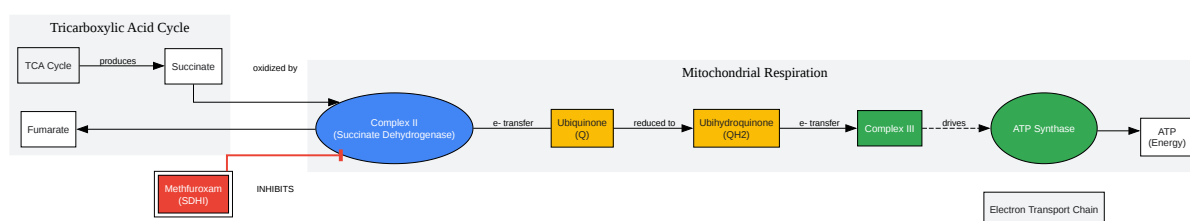
Property	Value	Reference(s)
IUPAC Name	2,4,5-trimethyl-N-phenylfuran-3-carboxamide	[1][2]
Synonyms	Furavax, Trivax, 2,4,5-Trimethyl-3-furanilide, UBI-H 719	[1][4][5]
CAS Number	28730-17-8	[1]
Molecular Formula	C ₁₄ H ₁₅ NO ₂	[3]
Molecular Weight	229.28 g/mol	[1]
Appearance	Off-white crystals (reported for the analogous Carboxin)	[3]
Elemental Analysis	C: 73.34%; H: 6.59%; N: 6.11%; O: 13.96%	[1]

Mechanism of Action: Succinate Dehydrogenase Inhibition

Methfuroxam's fungicidal activity is attributed to its role as a Succinate Dehydrogenase Inhibitor (SDHI). This mode of action is characteristic of carboxamide fungicides. The target

enzyme, succinate dehydrogenase (also known as Complex II), is a critical component of both the mitochondrial electron transport chain (ETC) and the tricarboxylic acid (TCA) cycle.

By binding to the ubiquinone-binding site (Qp-site) of the SDH enzyme, **Methfuroxam** blocks the transfer of electrons from succinate to ubiquinone. This inhibition disrupts the fungus's cellular respiration, leading to a halt in ATP production and an accumulation of succinate. The resulting energy deficit and metabolic disruption ultimately cause fungal cell death.

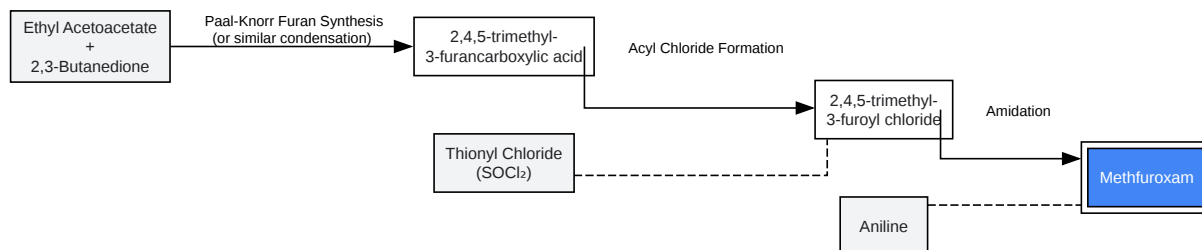


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Caption: Putative signaling pathway of **Methfuroxam** as an SDHI.

Synthesis Pathway

While specific patented synthesis routes for **Methfuroxam** are not widely public, a plausible synthetic pathway can be proposed based on standard organic chemistry principles for creating furan-carboxamides. The synthesis likely involves the formation of a key intermediate, 2,4,5-trimethyl-3-furancarboxylic acid, followed by its conversion to an acid chloride and subsequent amidation with aniline.



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Caption: A plausible synthetic workflow for **Methfuroxam**.

Quantitative Data

Specific quantitative efficacy data for **Methfuroxam**, such as EC_{50} (Effective Concentration to inhibit 50% of growth) or MIC (Minimum Inhibitory Concentration) values, are not readily available in public literature, likely due to its status as an older, discontinued fungicide. However, to provide context for the potency of SDHI fungicides against a key target pathogen, the following table presents EC_{50} values for other representative SDHIs against *Rhizoctonia solani*.

Fungicide (SDHI)	Mean EC_{50} (mg/L) against <i>Rhizoctonia solani</i>	Reference(s)
Boscalid	0.054 - 0.16	[6]
Fluxapyroxad	0.0237	[7]
Pencycuron	0.0001	[8]
Fludioxonil	0.00006	[8]
Thifluzamide	IC_{50} = 7.61 (against <i>B. cinerea</i> SDH)	[9]

Note: Data for Thifluzamide is an IC_{50} value representing enzyme inhibition, not mycelial growth (EC_{50}), and is against a different pathogen (*Botrytis cinerea*), included here for broader

context on enzyme-level activity.

Experimental Protocols

The evaluation of a fungicide like **Methfuroxam** involves standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This protocol is a standard method to determine the direct inhibitory effect of a fungicide on the mycelial growth of a pathogen like *Rhizoctonia solani*.

Objective: To determine the EC₅₀ value of **Methfuroxam** against *R. solani*.

Materials:

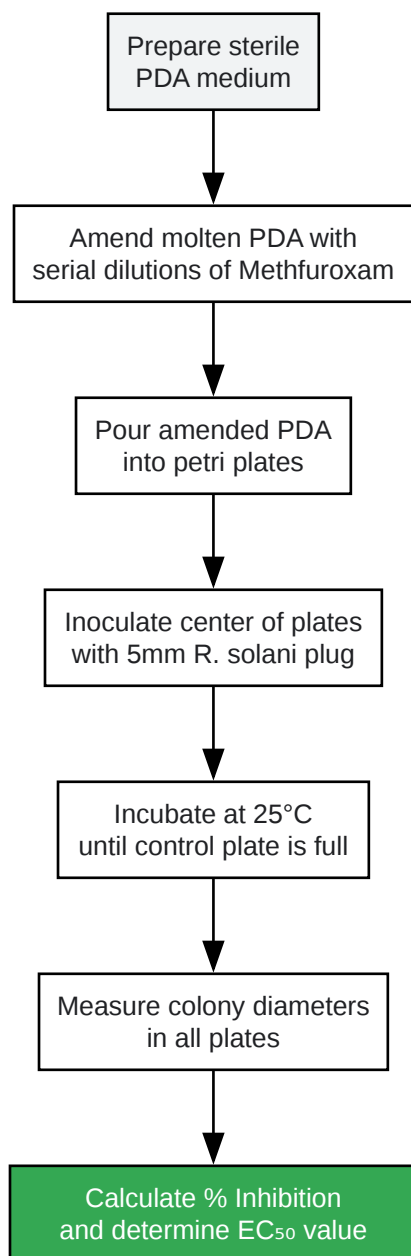
- Pure culture of *Rhizoctonia solani*
- Potato Dextrose Agar (PDA) medium
- Sterile petri plates (90 mm)
- **Methfuroxam** stock solution (e.g., in DMSO or acetone)
- Sterile distilled water
- Sterile cork borer (5 mm)
- Incubator set to 25 ± 2°C

Protocol:

- **Medium Preparation:** Prepare PDA according to the manufacturer's instructions and autoclave. Allow it to cool to approximately 45-50°C in a water bath.
- **Fungicide Amendment:** Add appropriate volumes of the **Methfuroxam** stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). A

control plate should be prepared using the solvent alone.

- **Plating:** Pour approximately 15-20 mL of the amended PDA into each sterile petri plate. Allow the plates to solidify completely. Each concentration should have at least three replicates.
- **Inoculation:** Using the sterile cork borer, cut 5 mm mycelial discs from the actively growing edge of a 3-5 day old *R. solani* culture. Place one disc, mycelium-side down, in the center of each prepared plate.
- **Incubation:** Seal the plates with paraffin film and incubate them in the dark at $25 \pm 2^{\circ}\text{C}$.
- **Data Collection:** Measure the radial growth (colony diameter) in two perpendicular directions daily until the fungal growth in the control plates reaches the edge of the dish.
- **Analysis:** Calculate the percentage of mycelial growth inhibition for each concentration relative to the control using the formula: $\text{Inhibition (\%)} = [(C - T) / C] \times 100$ Where C is the average diameter of the colony in the control and T is the average diameter in the treatment. The EC_{50} value is determined by probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration.



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Caption: Workflow for the in vitro poisoned food technique.

SDH Enzyme Activity Inhibition Assay

This biochemical assay directly measures the effect of the compound on the target enzyme's activity.

Objective: To determine the IC_{50} value of **Methfuroxam** for the inhibition of SDH enzyme activity from *R. solani*.

Protocol:

- Mitochondria Isolation:
 - Grow *R. solani* in a liquid medium (e.g., Potato Dextrose Broth).
 - Harvest the mycelia by filtration and wash with a suitable buffer.
 - Homogenize the mycelia using a bead beater or mortar and pestle in an ice-cold isolation buffer.
 - Perform differential centrifugation to pellet the mitochondria. Resuspend the mitochondrial pellet in an appropriate assay buffer.
- Enzyme Assay:
 - The assay is typically performed in a 96-well plate format.
 - The reaction mixture contains the isolated mitochondria, a substrate (succinate), an electron acceptor (e.g., DCPIP or MTT), and various concentrations of **Methfuroxam**.
 - The reaction is initiated by adding succinate.
 - The reduction of the electron acceptor, which corresponds to SDH activity, is measured spectrophotometrically over time.
- Analysis:
 - The rate of reaction is calculated for each concentration of the inhibitor.
 - The percentage of inhibition is determined relative to a control without the inhibitor.
 - The IC_{50} value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percent inhibition against the log of the inhibitor concentration.

Conclusion

Methfuroxam represents an early development in the furan-carboxamide class of fungicides, which established the foundation for modern Succinate Dehydrogenase Inhibitors. While it has been superseded by newer chemistries, its study remains relevant for understanding the structure-activity relationships, mechanism of action, and historical progression of mitochondrial respiration inhibitors. The methodologies for its synthesis and evaluation are based on well-established principles that continue to be employed in the discovery and development of novel fungicidal agents. This guide provides a core technical understanding of **Methfuroxam** for professionals in the field of agricultural science and drug development.

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